(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol is a complex organic compound that features a piperidine ring system with hydroxyl and phenylprop-2-enyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a substituted piperidine, the ring is constructed through cyclization reactions.
Introduction of Hydroxyl and Phenylprop-2-enyl Groups: The hydroxyl group can be introduced via hydroxylation reactions, while the phenylprop-2-enyl group is added through alkylation or acylation reactions.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and pH to maximize yield and minimize by-products.
Automation and Quality Control: Implementing automated systems for monitoring and controlling the synthesis process, along with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenylprop-2-enyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Secondary or tertiary alcohols, primary or secondary amines.
Substitution Products: Halogenated derivatives or other substituted piperidines.
Scientific Research Applications
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol: Unique due to its specific substituents and stereochemistry.
Other Piperidine Derivatives: Compounds with similar ring structures but different substituents, such as (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-phenylpiperidin-3-ol.
Phenylprop-2-enyl Derivatives: Compounds with similar side chains but different core structures, such as (E)-3-phenylprop-2-enylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-17-8-13-21(14-9-17)18-10-12-20(15-19(18)23)11-4-7-16-5-2-1-3-6-16/h1-7,17-19,22-23H,8-15H2/b7-4+/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIUIJMXVNZNBA-LVLPYEQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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